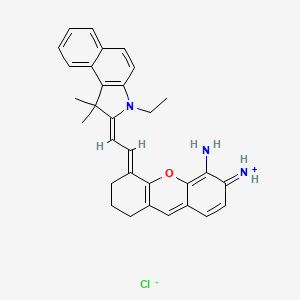
Nfl-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NFL-NH2 is a mitochondrial-targeted near-infrared ratiometric fluorescent probe. It is primarily used for detecting nitric oxide levels associated with inflammatory damage in rheumatoid arthritis models through ratiometric fluorescence imaging . The excitation and emission wavelengths for this compound are 650 nm and 780 nm, respectively .
Méthodes De Préparation
NFL-NH2 can be synthesized through the reduction of nitro compounds to amines. Various methods can be employed for this reduction, including the use of HSiCl3 and a tertiary amine, which enables a mild, metal-free reduction of both aromatic and aliphatic nitro groups to amines . Another method involves the use of tetrahydroxydiboron as a reductant and 4,4′-bipyridine as an organocatalyst, which allows for a metal-free and highly chemoselective reduction of aromatic nitro compounds at room temperature .
Analyse Des Réactions Chimiques
NFL-NH2 undergoes several types of chemical reactions, including:
Nucleophilic Addition:
Crosslinking: This compound can be used in crosslinking reactions with primary amines, utilizing reagents like NHS esters and imidoesters.
Applications De Recherche Scientifique
NFL-NH2 has a wide range of applications in scientific research, including:
Mécanisme D'action
NFL-NH2 exerts its effects by targeting mitochondria and detecting nitric oxide levels through ratiometric fluorescence imaging. The compound’s near-infrared fluorescence allows for deep tissue penetration and reduced photodamage, making it an efficient tool for monitoring biological events . The molecular targets and pathways involved include the interaction of this compound with nitric oxide, which leads to changes in fluorescence intensity that can be measured and analyzed .
Comparaison Avec Des Composés Similaires
NFL-NH2 is unique compared to other fluorescent probes due to its near-infrared ratiometric properties and mitochondrial targeting. Similar compounds include:
FITC (Fluorescein Isothiocyanate): A traditional fluorescent labeling reagent that reacts with primary amines.
NH2-MIL-101 Series: Metal-organic frameworks used for sensing specific amino acids via turn-on fluorescence.
Other Near-Infrared Probes: Various NIR fluorescent probes used for protein-labeling applications and bioimaging.
This compound stands out due to its specific application in detecting nitric oxide levels and its ability to provide ratiometric fluorescence imaging, which offers more precise and reliable measurements compared to other probes .
Propriétés
Formule moléculaire |
C31H32ClN3O |
|---|---|
Poids moléculaire |
498.1 g/mol |
Nom IUPAC |
[(5E)-4-amino-5-[(2Z)-2-(3-ethyl-1,1-dimethylbenzo[e]indol-2-ylidene)ethylidene]-7,8-dihydro-6H-xanthen-3-ylidene]azanium;chloride |
InChI |
InChI=1S/C31H31N3O.ClH/c1-4-34-25-16-13-19-8-5-6-11-23(19)27(25)31(2,3)26(34)17-14-20-9-7-10-21-18-22-12-15-24(32)28(33)30(22)35-29(20)21;/h5-6,8,11-18,32H,4,7,9-10,33H2,1-3H3;1H/b20-14+,26-17-,32-24?; |
Clé InChI |
YEMGIJUFGZIMTH-RSRIKDEMSA-N |
SMILES isomérique |
CCN\1C2=C(C3=CC=CC=C3C=C2)C(/C1=C/C=C/4\CCCC5=C4OC6=C(C(=[NH2+])C=CC6=C5)N)(C)C.[Cl-] |
SMILES canonique |
CCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=C4CCCC5=C4OC6=C(C(=[NH2+])C=CC6=C5)N)(C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


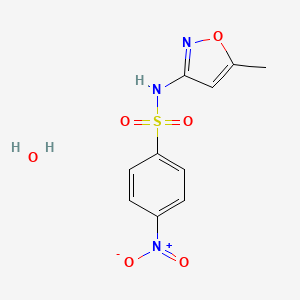

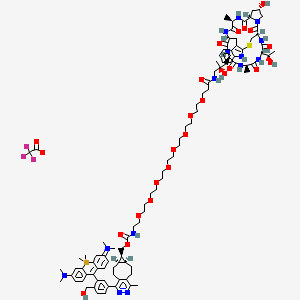
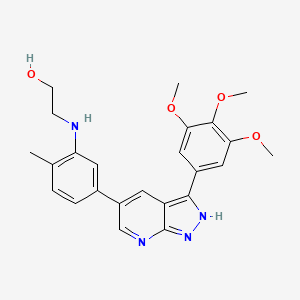
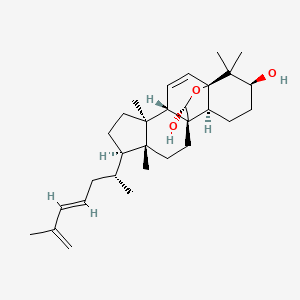
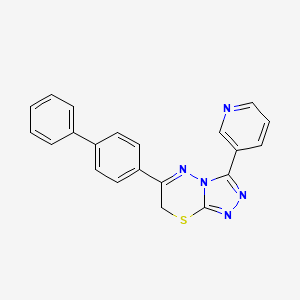
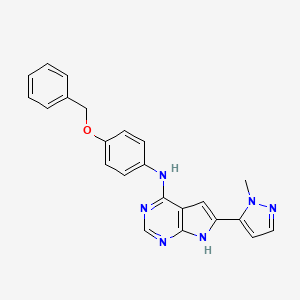
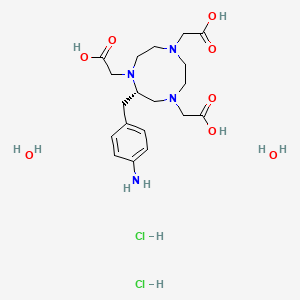
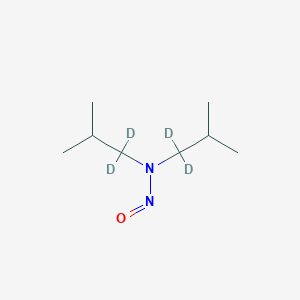
![4-[[2-(4-cyanophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B15136747.png)
![3-cyano-N-[1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl]-5-fluoro-1H-indole-7-carboxamide](/img/structure/B15136754.png)
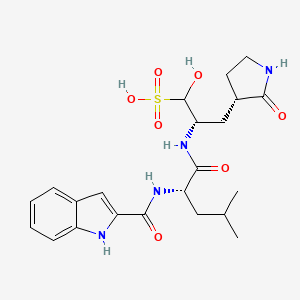
![19-chloro-22-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-13,16-difluoro-3-propan-2-yl-8,11-dioxa-1,4,23,26-tetrazapentacyclo[16.6.2.02,7.012,17.021,25]hexacosa-2(7),3,5,12,14,16,18,20,22,25-decaen-24-one](/img/structure/B15136767.png)
![1-[3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B15136780.png)
